![molecular formula C9H14N2Si B15052408 1-[2-(Trimethylsilyl)ethynyl]-1,4-dihydropyrazine](/img/structure/B15052408.png)
1-[2-(Trimethylsilyl)ethynyl]-1,4-dihydropyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Trimethylsilyl)ethynyl]-1,4-dihydropyrazine is an organic compound characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a dihydropyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Trimethylsilyl)ethynyl]-1,4-dihydropyrazine typically involves the reaction of 1,4-dihydropyrazine with trimethylsilylacetylene under specific conditions. The reaction is often catalyzed by palladium or copper catalysts to facilitate the coupling process. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran or dimethylformamide .
Industrial Production Methods: While detailed industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Trimethylsilyl)ethynyl]-1,4-dihydropyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
1-[2-(Trimethylsilyl)ethynyl]-1,4-dihydropyrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-[2-(Trimethylsilyl)ethynyl]-1,4-dihydropyrazine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ethynyl moiety provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry .
Comparison with Similar Compounds
Ethynyltrimethylsilane: Similar in structure but lacks the dihydropyrazine ring.
1-[2-(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of the dihydropyrazine ring.
Uniqueness: 1-[2-(Trimethylsilyl)ethynyl]-1,4-dihydropyrazine is unique due to the presence of both the trimethylsilyl and dihydropyrazine moieties, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H14N2Si |
|---|---|
Molecular Weight |
178.31 g/mol |
IUPAC Name |
trimethyl-[2-(1H-pyrazin-4-yl)ethynyl]silane |
InChI |
InChI=1S/C9H14N2Si/c1-12(2,3)9-8-11-6-4-10-5-7-11/h4-7,10H,1-3H3 |
InChI Key |
IVCVTLGZYZRZKX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CN1C=CNC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


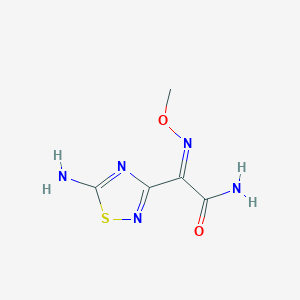
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine](/img/structure/B15052338.png)
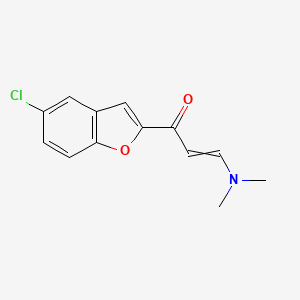
![[6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid](/img/structure/B15052358.png)

![[Isopropyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B15052382.png)
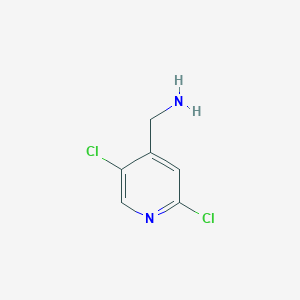
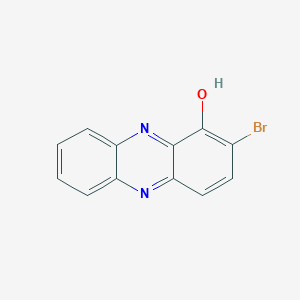
![(1S,4R,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B15052399.png)
![4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B15052406.png)
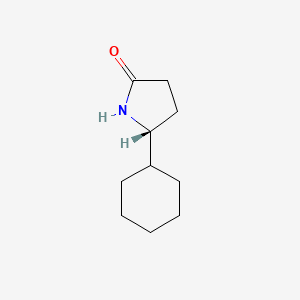
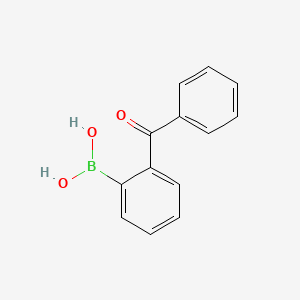

![9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B15052440.png)
